4-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
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Description
4-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.17837553 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 4-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine are likely to be specific enzymes or receptors involved in cellular signaling pathways. Given the structure, it may interact with kinases or other regulatory proteins that play crucial roles in cell proliferation and survival .
Mode of Action
This compound likely binds to its target proteins through its piperazine and pyrimidine moieties, which can form hydrogen bonds and hydrophobic interactions. The binding may inhibit the activity of these proteins, leading to a disruption in their normal signaling functions. This inhibition can result in the suppression of downstream signaling pathways that are essential for cell growth and division .
Biochemical Pathways
The affected biochemical pathways could include those involved in cell cycle regulation and apoptosis. By inhibiting key signaling proteins, the compound may induce cell cycle arrest and promote programmed cell death. This can be particularly useful in targeting cancer cells, which rely on these pathways for uncontrolled growth .
Pharmacokinetics
The pharmacokinetics of this compound would involve its absorption, distribution, metabolism, and excretion (ADME). Given its molecular structure, it may have moderate to high oral bioavailability. The methoxybenzenesulfonyl group could enhance its solubility and stability, while the piperazine ring might facilitate its passage through cellular membranes. Metabolism could involve hepatic enzymes, leading to various metabolites that are eventually excreted via the kidneys .
Result of Action
At the molecular level, the compound’s action results in the inhibition of target protein functions, leading to a cascade of cellular events. These events include the arrest of the cell cycle, induction of apoptosis, and inhibition of angiogenesis. At the cellular level, this translates to reduced cell proliferation and increased cell death, which can be beneficial in treating diseases like cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, a slightly acidic environment might enhance its solubility, while extreme temperatures could lead to its degradation. Additionally, interactions with other drugs or biomolecules could either potentiate or inhibit its action .
Would you like more detailed information on any specific aspect of this compound’s mechanism of action?
: Synthesis, antimicrobial activity, and molecular modeling of novel 4-methoxybenzenesulfonyl derivatives
Properties
IUPAC Name |
4-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-16-15-19(23-11-13-29-14-12-23)22-20(21-16)24-7-9-25(10-8-24)30(26,27)18-5-3-17(28-2)4-6-18/h3-6,15H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEQPHXPWVBGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.